The synthesis of Vodudeutentan typically involves multi-step organic synthesis techniques. The process begins with the formation of key intermediates through reactions such as amination and acylation.
Technical details include specific reaction conditions such as temperature, solvent choice, and reaction time, which are critical for optimizing yield and purity.
The molecular structure of Vodudeutentan can be depicted using standard chemical notation. It features a complex arrangement of carbon, nitrogen, oxygen, and hydrogen atoms that contribute to its pharmacological properties.
Vodudeutentan undergoes various chemical reactions that are essential for its biological function. Key reactions include:
Technical details often involve using specific cell lines or animal models to evaluate these reactions under controlled conditions.
Vodudeutentan acts primarily as an antagonist at the endothelin A receptor. The mechanism involves:
Data supporting this mechanism typically come from pharmacological studies that demonstrate dose-dependent effects on vascular tone and blood pressure regulation.
Vodudeutentan exhibits several notable physical and chemical properties:
Analyses often employ techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess these properties.
Vodudeutentan has potential applications in various scientific fields:
ETBR exhibits context-dependent roles in neoplasia. While expressed in normal endothelium, ETBR is overexpressed in tumor vasculature and stromal compartments. Its activation establishes multiple immunosuppressive barriers:
Table 1: Immunosuppressive Mechanisms of Endothelin B Receptor in Tumors
| Mechanism | Biological Consequence | Supporting Evidence |
|---|---|---|
| T-cell exclusion | Reduced ICAM-1 clustering on endothelia | Impaired lymphocyte adhesion and transendothelial migration [4] |
| Cancer-associated fibroblast activation | Collagen/fibronectin deposition | Desmoplastic barrier formation [7] |
| Regulatory T-cell recruitment | CCL2/IL-8 chemokine induction | Immune suppression in metastatic sites [4] |
| Dendritic cell inhibition | Impaired antigen presentation capacity | Reduced T-cell priming [10] |
| Exosomal PD-L1 upregulation | Enhanced immune checkpoint molecule delivery | Systemic immune evasion [7] |
Notably, single-cell analyses reveal ETBR overexpression correlates with "immune-excluded" tumor phenotypes, where cytotoxic T-cells remain trapped in stromal compartments rather than infiltrating tumor parenchyma [10]. This vascular abnormality creates a physical barrier to immunotherapy efficacy.
Endothelin B Receptor blockade exerts multi-modal antitumor effects by reversing microenvironmental immunosuppression:
Endothelin B Receptor antagonism restores endothelial adhesion molecule function (ICAM-1/VCAM-1), enabling T-cell infiltration. Preclinical models demonstrate 3.2-fold increased CD8+ T-cell tumor homing following Endothelin B Receptor inhibition [4] [10]. This vascular reprogramming synergizes with checkpoint inhibitors by overcoming lymphocyte exclusion.
Endothelin-1 induces fibroblast-to-myofibroblast differentiation via Endothelin B Receptor-dependent YAP/TAZ signaling. Nanoparticle-delivered macitentan (dual ETAR/Endothelin B Receptor antagonist) reduces collagen density by 68% and enhances pembrolizumab penetration in desmoplastic lung adenocarcinoma models [7].
Endothelin B Receptor blockade reverses hypoxia-driven immunosuppression:
Combined Endothelin A Receptor/Endothelin B Receptor inhibition in ovarian cancer models induces:
Table 2: Preclinical Outcomes of Endothelin Receptor Antagonism in Immuno-Oncology
| Tumor Type | Intervention | Key Immunological Outcomes |
|---|---|---|
| Ovarian carcinoma | Atrasentan (ETAR-selective) | 40% reduction in CAF activation; restored paclitaxel sensitivity [8] |
| Melanoma | BQ788 (Endothelin B Receptor-selective) | 62% decrease in T-reg recruitment; tumor growth inhibition [4] |
| Colorectal cancer | Macitentan (dual) + anti-PD-1 | 300% increase in tumor-infiltrating lymphocytes; complete responses in 40% of subjects [7] |
| Prostate cancer bone metastasis | Atrasentan | 55% reduction in osteoblast activity; PSA normalization [5] [8] |
Deuterium incorporation (²H substitution for ¹H) leverages the kinetic isotope effect—strengthening chemical bonds and altering metabolic pathways. This strategy has evolved through three generations:
Vodudeutentan represents third-generation deuteration combining metabolic optimization with target engagement precision:
Table 3: Evolution of Deuterated Drug Design Strategies
| Generation | Primary Objective | Representative Agents | Deuteration Impact |
|---|---|---|---|
| 1st (2010s) | PK optimization | Deutetrabenazine, Donafenib | Reduced clearance; extended half-life |
| 2nd (2020s) | Metabolite redirection | Deucravacitinib, VX-984 | Avoidance of toxic/off-target metabolites |
| 3rd (Emerging) | Target engagement precision | Vodudeutentan | Enhanced tissue distribution; sustained receptor modulation |
Patent landscapes reveal increasing sophistication in deuteration claims. Early "deuterium switch" patents faced obviousness rejections under 35 U.S.C. §103. Recent allowances require demonstration of:
Vodudeutentan exemplifies this evolution—its deuteration strategy specifically addresses limitations of historical endothelin antagonists (e.g., atrasentan's variable tissue penetration) while creating a molecule optimized for microenvironmental targeting in immuno-oncology applications. Preclinical data suggests deuterium-mediated alterations in volume of distribution significantly enhance drug accumulation in tumor vasculature versus normal endothelium [3] [6]. This pharmacokinetic precision enables sustained Endothelin B Receptor blockade necessary for vascular normalization and immune cell trafficking.
CAS No.: 152405-02-2
CAS No.:
CAS No.: 119698-27-0
CAS No.: 479407-07-3
CAS No.: